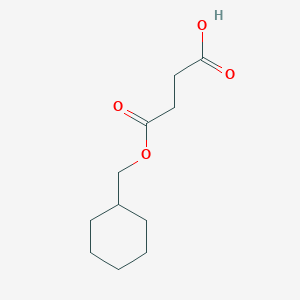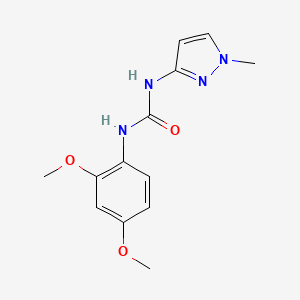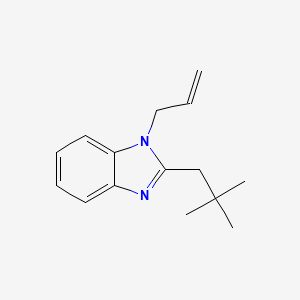![molecular formula C15H13N3O3 B5881793 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DMXPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's mechanism of action is not fully understood, but it is believed to interact with metal ions and enzymes in biological systems. As a fluorescent probe, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine binds to metal ions and emits light, allowing for their detection. As a photosensitizer, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is activated by light and generates reactive oxygen species that can damage cancer cells. 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's antimicrobial and anti-inflammatory properties are thought to be due to its ability to inhibit enzymes involved in these processes.
Biochemical and Physiological Effects
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have low toxicity in vitro and in vivo. However, its effects on biological systems are not fully understood, and further research is needed to determine its potential side effects and toxicity.
実験室実験の利点と制限
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's fluorescent properties make it a useful tool for detecting metal ions in biological systems. Its potential as a photosensitizer for cancer treatment and its antimicrobial and anti-inflammatory properties also make it a promising compound for further study. However, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's mechanism of action and potential side effects are not fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine research. One area of interest is its potential as a photosensitizer for cancer treatment. Further studies are needed to determine its effectiveness in killing cancer cells and its safety in vivo. Another area of interest is its antimicrobial properties, and its potential as a treatment for bacterial infections. Additionally, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's ability to inhibit enzymes involved in inflammation makes it a promising compound for the development of anti-inflammatory drugs. Further research is needed to determine its efficacy and safety in these applications.
合成法
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole to form the final product, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.
科学的研究の応用
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has shown potential as a fluorescent probe for detecting metal ions, such as copper and iron, in biological systems. It has also been studied for its potential as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells. Additionally, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its antimicrobial properties and its ability to inhibit enzymes involved in inflammation.
特性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-6-11(7-13(8-12)20-2)15-17-14(18-21-15)10-4-3-5-16-9-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIMAQBDXXNDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)





![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)